molecular formula C8H10FNO B13058585 (R)-2-(1-Aminoethyl)-5-fluorophenol hcl

(R)-2-(1-Aminoethyl)-5-fluorophenol hcl

Cat. No.: B13058585
M. Wt: 155.17 g/mol
InChI Key: UOYQFEYBPZGEAZ-RXMQYKEDSA-N
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Description

®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenol ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and chiral purity. The process begins with the substrate 5-fluoro-2-hydroxyacetophenone, which is reacted with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The mixture is heated in a vacuum system at 25-35°C, followed by post-treatment and purification to obtain the target product .

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves similar steps but on a larger scale. The use of biocatalysts ensures high yield and optical purity, making the process efficient and cost-effective. The final product is obtained through acid-alkali extraction, concentration, and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, secondary amines, and substituted phenols, which have their own unique applications in research and industry.

Scientific Research Applications

®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom enhances its binding affinity and stability. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Aminoethyl)-4-fluoroaniline
  • ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
  • 2-[®-1-Aminoethyl]pyridine

Uniqueness

®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both the aminoethyl group and the fluorine atom enhances its reactivity and selectivity in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

UOYQFEYBPZGEAZ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)O)N

Origin of Product

United States

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